

# Crenigacestat's effect on tumor microenvironment and angiogenesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Crenigacestat**

Cat. No.: **B606810**

[Get Quote](#)

An In-depth Technical Guide: **Crenigacestat's Effect on the Tumor Microenvironment and Angiogenesis**

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Crenigacestat** (LY3039478) is a potent, orally available, small-molecule inhibitor of the γ-secretase enzyme, which plays a critical role in the activation of the Notch signaling pathway.<sup>[1]</sup> <sup>[2]</sup> Deregulated Notch signaling is implicated in the pathology of numerous malignancies, contributing to tumor cell proliferation, survival, and the inhibition of apoptosis.<sup>[1]</sup><sup>[3]</sup> Beyond its direct effects on tumor cells, emerging evidence highlights **Crenigacestat**'s significant impact on the tumor microenvironment (TME) and its associated angiogenesis. This document provides a comprehensive technical overview of **Crenigacestat**'s mechanism of action and its modulatory effects on the TME and tumor-associated neovascularization, supported by preclinical and clinical data.

## Core Mechanism of Action: Notch Signaling Inhibition

The Notch signaling pathway is a highly conserved intercellular communication system essential for cell development and differentiation.<sup>[1]</sup> In mammals, the pathway consists of four Notch receptors (NOTCH1-4) and five ligands (Jagged-1, -2, Dll-1, -3, -4).<sup>[1]</sup> Ligand binding

initiates a two-step proteolytic cleavage of the Notch receptor. The final cleavage is mediated by the  $\gamma$ -secretase complex, which releases the Notch Intracellular Domain (NICD).<sup>[2]</sup> The NICD then translocates to the nucleus, where it forms a transcriptional complex to activate downstream target genes, such as those in the HES and HEY families.<sup>[4][5]</sup>

**Crenigacestat** functions by binding to the  $\gamma$ -secretase complex, thereby inhibiting its proteolytic activity.<sup>[3]</sup> This blockade prevents the release of the NICD, leading to a downstream decrease in Notch signaling and its biological effects.<sup>[1][3]</sup> Studies in various cancer cell lines have shown that **Crenigacestat** specifically reduces the levels of activated NOTCH1 (NICD1) and its primary target gene, HES1, confirming its on-target activity.<sup>[6][7]</sup>



[Click to download full resolution via product page](#)

**Diagram 1. Crenigacestat's mechanism of action on the Notch signaling pathway.**

## Modulation of the Tumor Microenvironment (TME)

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that promotes tumor progression.<sup>[6][8]</sup> **Crenigacestat** has been shown to remodel the TME, primarily by affecting cancer-associated fibroblasts (CAFs) and reducing the desmoplastic reaction characteristic of tumors like intrahepatic cholangiocarcinoma (iCCA).<sup>[8][9]</sup>

## Crosstalk with the TGF- $\beta$ Pathway and Impact on CAFs

In the TME, liver fibroblasts are activated by transforming growth factor (TGF)- $\beta$ 1, transforming into CAFs that express high levels of  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA).<sup>[8][9]</sup> These CAFs are major producers of ECM components, creating a dense, fibrotic stroma that supports tumor growth and chemoresistance.<sup>[8]</sup>

Preclinical studies have revealed a robust connection between the Notch and TGF- $\beta$ 1 pathways.<sup>[9]</sup> **Crenigacestat** treatment in a patient-derived xenograft (PDX) model of iCCA significantly reduced peritumoral liver fibrosis.<sup>[8]</sup> This effect was linked to a significant downregulation of TGF- $\beta$ 1 mRNA and protein levels.<sup>[8][9]</sup> By inhibiting the Notch pathway, **Crenigacestat** disrupts this crosstalk, leading to the deactivation of CAFs (reduced  $\alpha$ -SMA expression) and a subsequent decrease in the production of ECM components like fibronectin and collagen.<sup>[8][9]</sup>

[Click to download full resolution via product page](#)

**Diagram 2. Crenigacestat's impact on the TME via Notch/TGF-β crosstalk.**

## Quantitative Data on TME Modulation

The following table summarizes the quantitative effects of **Crenigacestat** on key markers of TME fibrosis and CAF activation observed in preclinical iCCA models.

| Parameter                  | Model System    | Treatment     | Outcome                                | Significance | Reference |
|----------------------------|-----------------|---------------|----------------------------------------|--------------|-----------|
| Peritumoral Liver Fibrosis | iCCA PDX Model  | Crenigacestat | Significant reduction in fibrosis      | p < 0.001    | [8]       |
| TGF-β1 mRNA Expression     | iCCA PDX Model  | Crenigacestat | Significant downregulation             | p < 0.05     | [8]       |
| TGF-β & p-Smad-2 Protein   | iCCA PDX Model  | Crenigacestat | Significant reduction                  | p < 0.001    | [8]       |
| α-SMA Expression           | iCCA PDX Model  | Crenigacestat | Remarkable reduction in CAF activation | -            | [9]       |
| NICD1 & HES1 Levels        | Human iCCA CAFs | Crenigacestat | Significant, dose-dependent inhibition | p < 0.001    | [8][9]    |
| ECM Component Production   | Human iCCA CAFs | Crenigacestat | Reduced Fibronectin, Collagen 1A1/1A2  | p < 0.05     | [8]       |

## Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. [6] The Notch pathway, particularly through the ligand Delta-like 4 (DLL4), is a key regulator of vascular development. **Crenigacestat** has demonstrated potent anti-angiogenic effects by disrupting the VEGFA/DLL4/MMP13 axis.[4][6]

In preclinical iCCA models, **Crenigacestat** treatment led to a significant downregulation of several key pro-angiogenic factors:

- Vascular Endothelial Growth Factor A (VEGFA): A primary driver of angiogenesis.
- Delta-like Ligand 4 (DLL4): A Notch ligand crucial for vascular patterning.
- CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density.
- Matrix Metalloproteinase 13 (MMP13): An enzyme involved in ECM remodeling that facilitates vessel sprouting.[\[6\]](#)[\[7\]](#)

In an in vitro angiogenesis model, **Crenigacestat** inhibited the formation of vessel-like tubes, an effect that could be rescued by the addition of exogenous MMP13, confirming its role as a critical downstream effector of the Notch pathway in this context.[\[4\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crenigacestat - My Cancer Genome [mycancergenome.org]
- 3. Notch pathway inhibition with crenigacestat (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crenigacestat, a selective NOTCH1 inhibitor, reduces intrahepatic cholangiocarcinoma progression by blocking VEGFA/DLL4/MMP13 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crenigacestat, a selective NOTCH1 inhibitor, reduces intrahepatic cholangiocarcinoma progression by blocking VEGFA/DLL4/MMP13 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crenigacestat blocking notch pathway reduces liver fibrosis in the surrounding ecosystem of intrahepatic CCA viaTGF- $\beta$  inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenigacestat blocking notch pathway reduces liver fibrosis in the surrounding ecosystem of intrahepatic CCA viaTGF- $\beta$  inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crenigacestat's effect on tumor microenvironment and angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606810#crenigacestat-s-effect-on-tumor-microenvironment-and-angiogenesis>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)